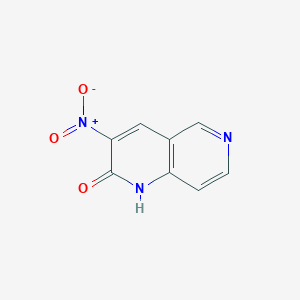
5,8-Difluoroquinoline-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Difluoroquinoline-2-carbaldehyde: is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in medicinal chemistry, materials science, and various industrial applications due to its potential biological activities and reactivity.
准备方法
合成路线和反应条件:
5,8-二氟喹啉-2-甲醛的合成通常涉及喹啉衍生物的氟化。一种常见的方法是在 5 和 8 位直接氟化喹啉,然后在 2 位进行甲酰化。反应条件通常包括使用氟化剂,例如 Selectfluor 或 N-氟苯磺酰亚胺 (NFSI),在合适的溶剂(如乙腈或二氯甲烷)存在下。甲酰化步骤可以使用维尔斯迈尔-哈克试剂(三氯氧磷和二甲基甲酰胺的混合物)来实现。
工业生产方法:
5,8-二氟喹啉-2-甲醛的工业生产可能涉及类似的合成路线,但规模更大。工艺优化侧重于最大化产量和纯度,同时最小化成本和环境影响。连续流动反应器和自动化合成平台通常用于提高效率和可扩展性。
化学反应分析
反应类型:
氧化: 5,8-二氟喹啉-2-甲醛可以发生氧化反应,生成相应的羧酸或其他氧化衍生物。
还原: 该化合物可以还原形成醇或其他还原产物。
取代: 亲核取代反应可以在氟原子上发生,导致形成各种取代喹啉衍生物。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 通常使用硼氢化钠、氢化铝锂或催化氢化等还原剂。
取代: 胺、硫醇或醇醚等亲核试剂可用于取代反应,通常在氢化钠或碳酸钾等碱的存在下进行。
主要产物:
氧化: 5,8-二氟喹啉-2-羧酸。
还原: 5,8-二氟喹啉-2-甲醇。
取代: 根据所用亲核试剂的不同,各种取代喹啉衍生物。
科学研究应用
化学:
5,8-二氟喹啉-2-甲醛被用作合成更复杂氟化喹啉衍生物的构建单元。其独特的反应活性使其在开发新的合成方法和探索反应机理方面具有价值。
生物学和医药:
该化合物具有潜在的生物活性,例如抗菌、抗病毒和抗癌特性,使其成为药物化学研究的重点。它被用于设计和合成针对各种疾病的新型药物。
工业:
在工业领域,5,8-二氟喹啉-2-甲醛用于生产具有独特性能的特种化学品、农用化学品和材料。将其纳入聚合物和液晶可以提高其性能和稳定性。
作用机制
5,8-二氟喹啉-2-甲醛的作用机制取决于其具体应用。在药物化学中,它可能充当酶抑制剂或与特定的分子靶标相互作用,例如 DNA、蛋白质或细胞膜。氟原子增强了该化合物的结合亲和力和选择性,从而提高了生物活性。
相似化合物的比较
类似化合物:
- 5-氟喹啉-2-甲醛
- 8-氟喹啉-2-甲醛
- 5,7-二氟喹啉-2-甲醛
比较:
5,8-二氟喹啉-2-甲醛由于在 5 和 8 位存在两个氟原子而独一无二,这极大地影响了其化学反应性和生物活性。与单氟化对应物相比,它在各种反应中表现出增强的稳定性和选择性。二氟化还提供了一个独特的电子环境,使其成为开发新材料和药物的宝贵化合物。
属性
CAS 编号 |
1266835-21-5 |
|---|---|
分子式 |
C10H5F2NO |
分子量 |
193.15 g/mol |
IUPAC 名称 |
5,8-difluoroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H5F2NO/c11-8-3-4-9(12)10-7(8)2-1-6(5-14)13-10/h1-5H |
InChI 键 |
PHLSHYBNZBUVQL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2N=C1C=O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


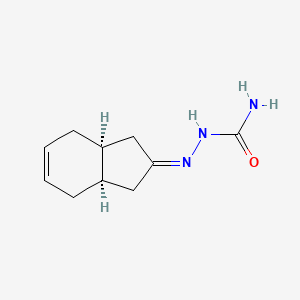
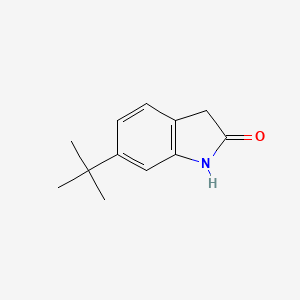


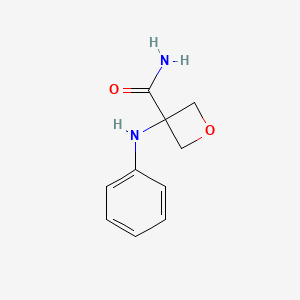



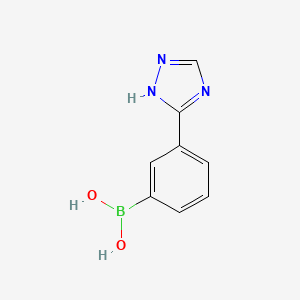
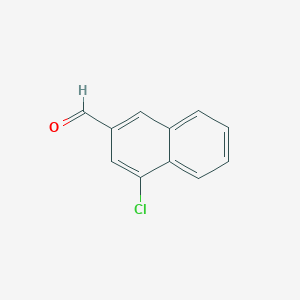
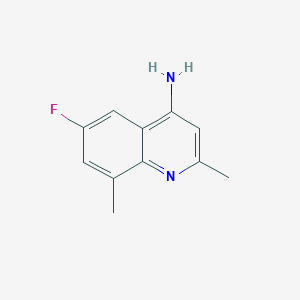
![3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene](/img/structure/B11904526.png)

